molecular formula C12H14O2S B8399212 4-[3-(S-Acetylthio)propyl]benzaldehyde

4-[3-(S-Acetylthio)propyl]benzaldehyde

Cat. No.: B8399212
M. Wt: 222.31 g/mol
InChI Key: BHBXHBYKPIRAEG-UHFFFAOYSA-N
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Description

4-[3-(S-Acetylthio)propyl]benzaldehyde is a benzaldehyde derivative featuring a propyl chain at the para position of the aromatic ring, terminating in an S-acetylthio (-SAc) group. This structural motif combines the reactivity of the aldehyde group with the versatile thioester functionality. The S-acetylthio group serves as a protective moiety for thiols, enabling applications in prodrug design, bioconjugation, and polymer chemistry.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

S-[3-(4-formylphenyl)propyl] ethanethioate

InChI

InChI=1S/C12H14O2S/c1-10(14)15-8-2-3-11-4-6-12(9-13)7-5-11/h4-7,9H,2-3,8H2,1H3

InChI Key

BHBXHBYKPIRAEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzaldehyde (CAS 123-08-0)

  • Structural Difference : Replaces the S-acetylthiopropyl group with a hydroxyl (-OH) substituent.
  • Physical Properties :
    • Higher water solubility due to polar -OH group .
    • Lower molecular weight (122.12 g/mol) compared to 4-[3-(S-Acetylthio)propyl]benzaldehyde (estimated ~238.3 g/mol).
  • Applications: Widely used in pharmaceutical intermediates and as a flavoring agent . Demonstrates antioxidant and antimicrobial activities in ethnopharmacological studies .
  • Reactivity :
    • The hydroxyl group participates in hydrogen bonding and oxidation reactions, unlike the thioester’s nucleophilic susceptibility .

4-[4-(Dimethylaminomethyl)-3-[4-[3-(dimethylamino)propyl]phenyl] Pyrazol-1-yl] Benzaldehyde (Compound 20)

  • Structural Difference: Features a pyrazole ring and dimethylamino substituents instead of the S-acetylthiopropyl chain .
  • Spectroscopic Properties: $^{13}\text{C NMR}$ data (δ 152.8, 144.7, etc.) indicate electron-rich aromatic systems influenced by amino groups . Contrasts with the deshielded aldehyde proton (~10 ppm in $^1\text{H NMR}$) expected in this compound.
  • Biological Relevance: Amino groups enhance binding to biological targets (e.g., enzymes), whereas the S-acetylthio group may facilitate thiol-mediated uptake .

SNAP-7941 Derivatives ()

  • Structural Difference: Contain acetylamino (-NHCOCH$_3$) and piperidinyl groups, contrasting with the thioester .
  • Functional Comparison: Acetylamino groups improve metabolic stability, while S-acetylthio groups enable disulfide bond formation or thiol exchange . Both moieties act as protective groups but differ in hydrolysis rates (thioesters hydrolyze faster than amides).

Physicochemical and Functional Comparison Table

Compound Substituent Molecular Weight (g/mol) Key Reactivity Applications
This compound -CH$2$CH$2$CH$_2$-SAc ~238.3 Thioester hydrolysis, nucleophilic substitution Prodrugs, bioconjugation
4-Hydroxybenzaldehyde -OH 122.12 Oxidation, hydrogen bonding Pharmaceuticals, flavorants
Compound 20 (Pyrazole derivative) Pyrazole, -N(CH$3$)$2$ ~421 (as per MS data) Hydrogen bonding, π-π stacking Enzyme inhibition, drug intermediates

Research Implications and Gaps

  • Biological Activity : While 4-hydroxybenzaldehyde exhibits documented antimicrobial effects , the bioactivity of this compound remains unexplored in the provided evidence.
  • Structural Insights : Crystallographic data (via SHELX refinements, as in ) could elucidate conformational preferences of the S-acetylthiopropyl chain.

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